molecular formula C14H17IN2S B14496882 2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide CAS No. 64183-94-4

2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide

Cat. No.: B14496882
CAS No.: 64183-94-4
M. Wt: 372.27 g/mol
InChI Key: FQYKDRZPVHLYKM-UHFFFAOYSA-N
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Description

2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound with a thiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of aniline derivatives with thiazolium salts under specific conditions. One common method involves the condensation of 2-anilinoethenyl with 3-ethyl-4-methylthiazolium iodide in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or thiazolium moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
  • 3-Ethyl-2-methyl-4,5-diphenylthiazolium iodide
  • 2-(2-Phenylamino-vinyl)-4,5-dihydro-thiazol-3-ium iodide

Uniqueness

2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazolium ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

64183-94-4

Molecular Formula

C14H17IN2S

Molecular Weight

372.27 g/mol

IUPAC Name

N-[2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C14H16N2S.HI/c1-3-16-12(2)11-17-14(16)9-10-15-13-7-5-4-6-8-13;/h4-11H,3H2,1-2H3;1H

InChI Key

FQYKDRZPVHLYKM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC=C1C)C=CNC2=CC=CC=C2.[I-]

Origin of Product

United States

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